molecular formula C6H3Cl2N3O2S B2668322 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1934417-86-3

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No. B2668322
CAS RN: 1934417-86-3
M. Wt: 252.07
InChI Key: DZUYDNXBKGPLJW-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1934417-86-3 . It has a molecular weight of 252.08 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H . The InChI key is DZUYDNXBKGPLJW-UHFFFAOYSA-N .


Chemical Reactions Analysis

In a study, a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .


Physical And Chemical Properties Analysis

The molecular formula for this compound is C6H3Cl2N3O2S . It has an average mass of 252.078 Da and a monoisotopic mass of 250.932297 Da .

Scientific Research Applications

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has been utilized in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This process is significant in medicinal chemistry, as demonstrated by a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, highlighting the reagent's versatility in producing other heterocyclic sulfonyl fluorides such as pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).

Exploration as Fluorescent Probes

The compound's derivatives have been explored for their fluorescent spectroscopic properties, particularly in the development of new fluorescent probes. By incorporating unsaturated groups at specific positions, red-shifts in fluorescence can be achieved, suggesting a method for synthesizing long-wavelength dyes. These properties are sensitive to certain media, such as alcohol and acetone, confirming the compound's potential in various scientific applications (Wu et al., 2008).

Antimicrobial Properties

Novel pyrazolo[1,5-a]pyrimidine derivatives, including those with phenylsulfonyl moiety, have shown promising antimicrobial activities. These derivatives have been synthesized and tested against various bacteria and fungi, with some exhibiting activity exceeding that of reference drugs. This research demonstrates the compound's potential in developing effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUYDNXBKGPLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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